

Acidity and pKa of 2,6-Dimethyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrophenol

Cat. No.: B181267

[Get Quote](#)

This guide provides a comprehensive analysis of the acidity and pKa value of **2,6-dimethyl-4-nitrophenol**, tailored for researchers, scientists, and professionals in drug development. It delves into the physicochemical properties, experimental determination of acidity, and the structural factors influencing its ionization.

Physicochemical Properties

2,6-Dimethyl-4-nitrophenol is a yellow crystalline solid.^[1] It is soluble in organic solvents such as alcohol, benzene, and chloroform, but insoluble in water.^[1] This compound is utilized as a chemical reagent in organic synthesis and as an enzyme inhibitor in biological and medical research.^[1]

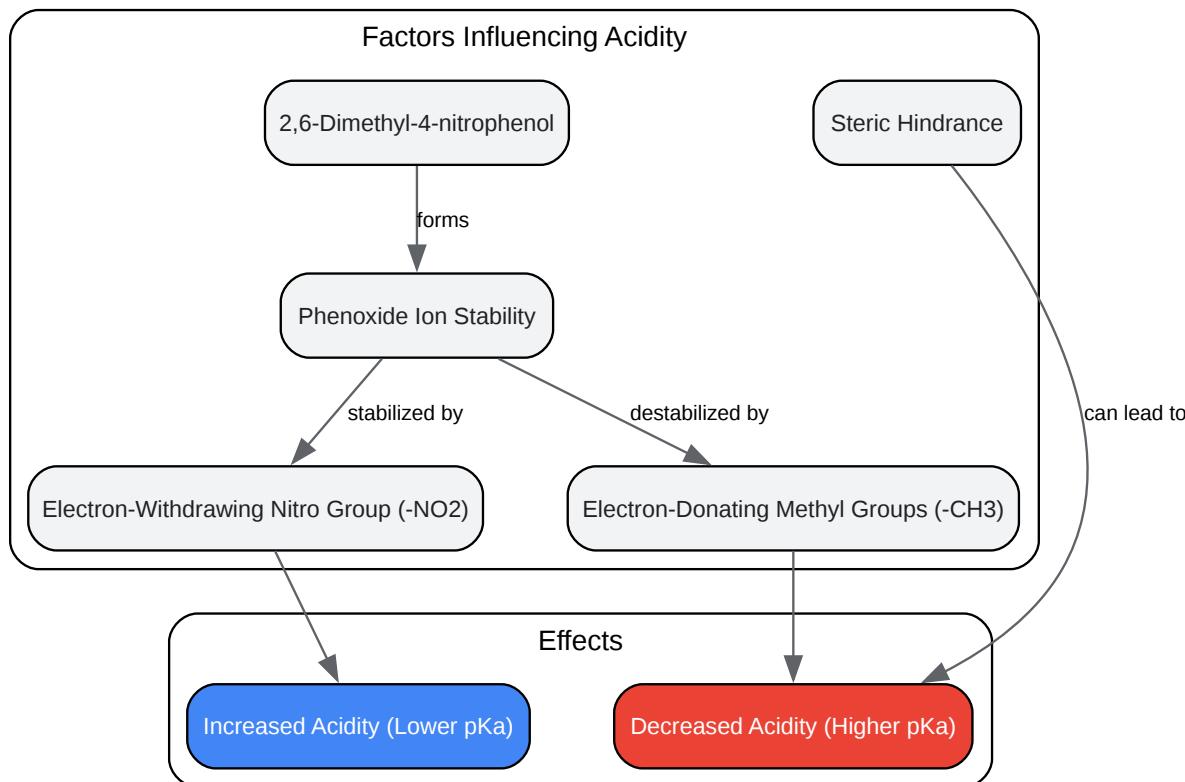
Table 1: Physicochemical Data for **2,6-Dimethyl-4-nitrophenol** and Related Compounds

Compound	pKa Value	Key Structural Features
Phenol	9.98	Unsubstituted aromatic ring
p-Nitrophenol	7.15[2][3]	Electron-withdrawing nitro group at the para position
2,6-Dimethyl-4-nitrophenol	7.15[2][3]	Nitro group at para position; two methyl groups at ortho positions
3,5-Dimethyl-4-nitrophenol	8.25[2][3]	Nitro group at para position; two methyl groups at meta positions

Acidity and Electronic Effects

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups decrease acidity.

The pKa value is a quantitative measure of a compound's acidity; a lower pKa indicates a stronger acid.[2]


In the case of **2,6-dimethyl-4-nitrophenol**, the nitro group ($-NO_2$) at the para position is a strong electron-withdrawing group. It exerts both a $-I$ (negative inductive) and $-R$ (negative resonance or mesomeric) effect, which significantly stabilizes the phenoxide ion and increases acidity compared to phenol.

Interestingly, **2,6-dimethyl-4-nitrophenol** has the same pKa as p-nitrophenol (7.15).[2][3] The two methyl groups at the ortho positions are electron-donating and would be expected to decrease acidity. However, their effect in this specific isomer is counteracted by other factors.

In contrast, 3,5-dimethyl-4-nitrophenol is significantly less acidic (pKa = 8.25).[2][3] In this isomer, the two methyl groups are positioned ortho to the nitro group. This creates significant steric hindrance, forcing the nitro group out of the plane of the aromatic ring.[4][5] This "steric inhibition of resonance" prevents the nitro group from effectively delocalizing the negative

charge of the phenoxide ion through its -R effect.[4][5] Consequently, the acidity of 3,5-dimethyl-4-nitrophenol is considerably lower than that of **2,6-dimethyl-4-nitrophenol**.[4][5]

The logical relationship of these structural effects on acidity is depicted in the diagram below.

[Click to download full resolution via product page](#)

Factors influencing the acidity of **2,6-dimethyl-4-nitrophenol**.

Experimental Determination of pKa

The pKa of nitrophenols can be determined experimentally using spectrophotometry. This method relies on the fact that the phenol and its corresponding phenoxide ion have different absorption spectra.

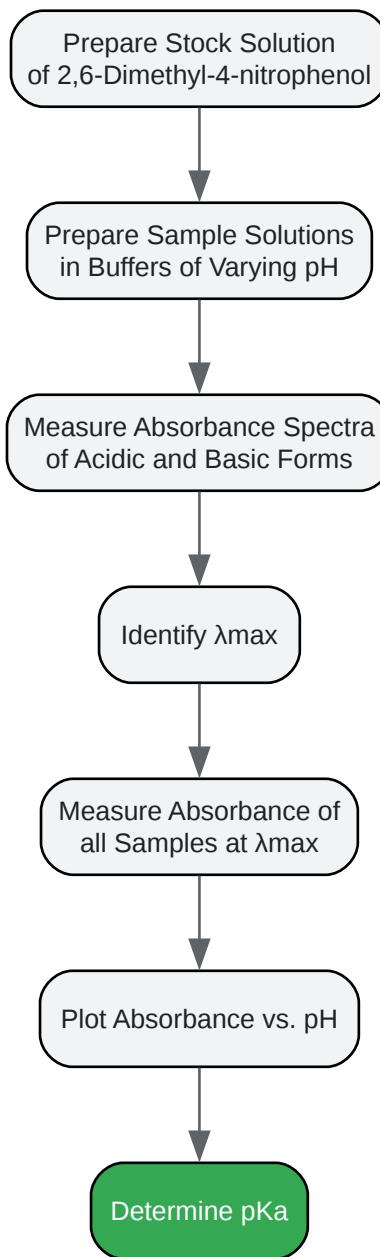
Principle

By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of the protonated (acidic) and deprotonated (basic) forms can be determined. The Henderson-Hasselbalch equation is then used to calculate the pKa.

Experimental Protocol (Spectrophotometric Method)

This protocol is a representative method for determining the pKa of a nitrophenol and can be adapted for **2,6-dimethyl-4-nitrophenol**.

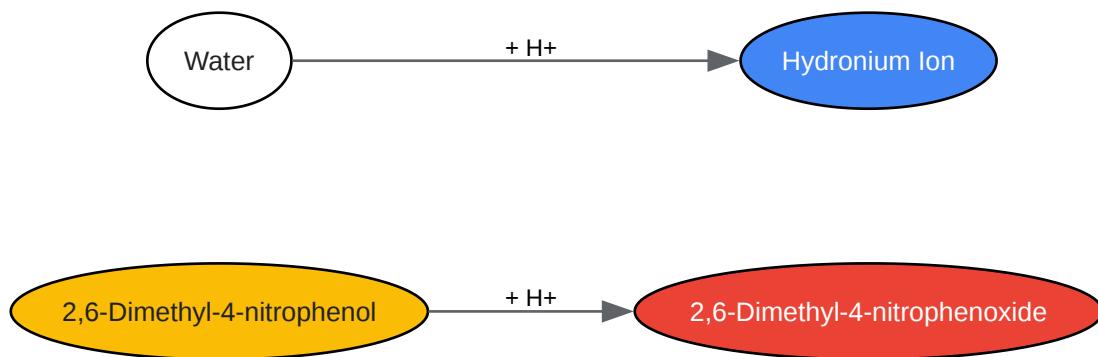
Materials:


- **2,6-Dimethyl-4-nitrophenol**
- Buffer solutions of varying pH (e.g., phosphate buffers)
- Spectrophotometer
- pH meter
- Volumetric flasks and pipettes
- Deionized water

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **2,6-dimethyl-4-nitrophenol** of a known concentration in a suitable solvent (e.g., ethanol, due to its low water solubility).
- Preparation of Sample Solutions: For a series of buffer solutions with known pH values, add a small, constant volume of the stock solution to a volumetric flask and dilute to the mark with the buffer. This creates a series of solutions with the same total concentration of the phenol but at different pH values.
- Spectrophotometric Measurements:
 - Determine the absorption spectra of the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 12).

- Identify the wavelength of maximum absorbance difference (λ_{max}) between the two forms.
- Measure the absorbance of each of the buffered solutions at this λ_{max} .
- Data Analysis:
 - Plot absorbance versus pH.
 - The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated forms.
 - Alternatively, the pKa can be calculated for each pH value using the following equation, derived from the Beer-Lambert law and the Henderson-Hasselbalch equation: $\text{pKa} = \text{pH} + \log((A_{\text{max}} - A) / (A - A_{\text{min}}))$ where:
 - A is the absorbance of the solution at a given pH.
 - A_{max} is the absorbance of the fully deprotonated species.
 - A_{min} is the absorbance of the fully protonated species.


The workflow for this experimental determination is illustrated below.

[Click to download full resolution via product page](#)

Workflow for the spectrophotometric determination of pKa.

Dissociation in Aqueous Solution

The acidity of **2,6-dimethyl-4-nitrophenol** is fundamentally described by its dissociation equilibrium in water. The phenol (HA) donates a proton to water to form the hydronium ion (H_3O^+) and the 2,6-dimethyl-4-nitrophenoxide ion (A^-).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. homework.study.com [homework.study.com]
- 3. askfilo.com [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- To cite this document: BenchChem. [Acidity and pKa of 2,6-Dimethyl-4-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181267#acidity-and-pka-value-of-2-6-dimethyl-4-nitrophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com